molecular formula C17H18BrNOS B3511311 2-[(4-bromobenzyl)sulfanyl]-N-(4-methylbenzyl)acetamide

2-[(4-bromobenzyl)sulfanyl]-N-(4-methylbenzyl)acetamide

Cat. No.: B3511311
M. Wt: 364.3 g/mol
InChI Key: RZXWOQNYKIEBOU-UHFFFAOYSA-N
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Description

“2-[(4-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide” is a chemical compound. It is related to a class of compounds that have been studied for their pharmacological activities . These compounds have been synthesized as part of efforts to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .


Synthesis Analysis

The synthesis of these compounds involves the creation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed through physicochemical properties and spectroanalytical data, including Nuclear Magnetic Resonance (NMR), Infrared spectroscopy (IR), and elemental analysis .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using a turbidimetric method . They were also evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Mechanism of Action

Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 . The antimicrobial activity results revealed that some compounds have promising antimicrobial activity . Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c1-13-2-4-14(5-3-13)10-19-17(20)12-21-11-15-6-8-16(18)9-7-15/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXWOQNYKIEBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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